molecular formula C10H9ClO2 B1626541 1-(3-Chlorophenoxy)-3-butyn-2-OL CAS No. 86912-84-7

1-(3-Chlorophenoxy)-3-butyn-2-OL

Cat. No.: B1626541
CAS No.: 86912-84-7
M. Wt: 196.63 g/mol
InChI Key: CEZMXOXWZYDVOU-UHFFFAOYSA-N
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Description

1-(3-Chlorophenoxy)-3-butyn-2-OL is an organic compound with the molecular formula C10H9ClO2 and a molecular weight of 196.63 g/mol. This compound is characterized by the presence of a chlorophenoxy group attached to a butyn-2-ol backbone. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(3-Chlorophenoxy)-3-butyn-2-OL typically involves the reaction of 3-chlorophenol with but-3-yn-2-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with enhanced process controls to ensure consistency and quality of the final product .

Chemical Reactions Analysis

1-(3-Chlorophenoxy)-3-butyn-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane, depending on the reducing agent used.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions vary based on the specific reagents and conditions employed .

Scientific Research Applications

1-(3-Chlorophenoxy)-3-butyn-2-OL has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenoxy)-3-butyn-2-OL involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo chemical reactions that modify its structure and activity. These modifications can influence various biological processes, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

1-(3-Chlorophenoxy)-3-butyn-2-OL can be compared with other similar compounds, such as:

    1-(4-Chlorophenoxy)but-3-yn-2-ol: Similar structure but with the chlorine atom in the para position.

    1-(3-Bromophenoxy)but-3-yn-2-ol: Similar structure but with a bromine atom instead of chlorine.

    1-(3-Methylphenoxy)but-3-yn-2-ol: Similar structure but with a methyl group instead of chlorine.

The uniqueness of this compound lies in its specific chemical properties and reactivity, which make it suitable for particular applications in research and industry.

Properties

IUPAC Name

1-(3-chlorophenoxy)but-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c1-2-9(12)7-13-10-5-3-4-8(11)6-10/h1,3-6,9,12H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZMXOXWZYDVOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(COC1=CC(=CC=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30521854
Record name 1-(3-Chlorophenoxy)but-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30521854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86912-84-7
Record name 1-(3-Chlorophenoxy)but-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30521854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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